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For Researchers, Scientists, and Drug Development Professionals

Introduction
Vinyl isocyanate (C₃H₃NO) is a reactive organic compound of significant interest in various

fields, including polymer chemistry, organic synthesis, and astrochemistry. Its bifunctional

nature, possessing both a vinyl group susceptible to polymerization and an isocyanate group

capable of nucleophilic addition, makes it a versatile building block for novel materials and

complex molecules. A thorough understanding of its thermodynamic properties is crucial for

predicting its reactivity, stability, and behavior in different chemical environments, which is

essential for process optimization, reaction modeling, and the development of new

applications.

This technical guide provides a comprehensive overview of the core thermodynamic properties

of vinyl isocyanate, based on state-of-the-art computational chemistry studies. It also includes

detailed experimental protocols for its synthesis and a general methodology for the

experimental determination of its heat of formation.

Core Thermodynamic Properties
Direct experimental determination of the thermodynamic properties of vinyl isocyanate is not

extensively reported in the literature. However, high-level quantum-chemical calculations

provide reliable estimates of its key thermodynamic parameters. The data presented below is

derived from computational studies, which are currently the most accurate source of
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thermochemical information for this molecule. It has been established through computational

analysis that vinyl isocyanate is the most thermodynamically stable isomer within the C₃H₃NO

family of molecules.[1][2]

Table 1: Calculated Thermodynamic Properties of trans-Vinyl Isocyanate

Thermodynamic
Property

Symbol Value
Computational
Method

Standard Enthalpy of

Formation (gas)
ΔHf°(g)

Data not explicitly

available
G4MP2[3][4]

Standard Molar

Entropy (gas)
S°(g)

Data not explicitly

available
G4MP2[3][4]

Molar Heat Capacity

at Constant Pressure

(gas)

Cp(g)
Data not explicitly

available
G4MP2[3][4]

Standard Gibbs Free

Energy of Formation

(gas)

ΔGf°(g)
Data not explicitly

available
G4MP2[3][4]

Note: While high-level G4MP2 calculations have been performed on vinyl isocyanate, the

specific absolute values for the standard enthalpy of formation, entropy, heat capacity, and

Gibbs free energy of formation are not explicitly reported in the cited literature. The G4MP2

method is, however, a high-accuracy composite ab initio method designed for the precise

calculation of such thermochemical data.[3][4][5]

Conformational Analysis
Vinyl isocyanate exists as two planar conformers, cis and trans, depending on the orientation

of the isocyanate group relative to the vinyl double bond. Computational studies have been

conducted to determine the relative stability of these conformers.

Table 2: Relative Energies of Vinyl Isocyanate Conformers
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Conformer Relative Energy (kJ/mol) Computational Method

trans 0.0 G4MP2[3][4]

cis > 0 G4MP2[3][4]

The trans conformer is the more stable of the two. The energy difference is influenced by a

combination of steric effects and dipole-dipole interactions.[3]

Experimental Protocols
Synthesis of Vinyl Isocyanate
A common laboratory-scale synthesis of vinyl isocyanate involves the dehydrochlorination of

1-chloroethyl isocyanate. The following protocol is adapted from established synthetic

procedures.

Materials and Equipment:

1-chloroethylcarbamyl chloride

Hexamethylene diisocyanate (as solvent and HCl scavenger)

Thin film evaporator

Nitrogen gas source

Receiver flask and cold traps (e.g., with dry ice/acetone slush)

Gas chromatograph (for product analysis)

Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)

Procedure:

Solution Preparation: Dissolve 563 parts of 1-chloroethylcarbamyl chloride in 2,800 parts by

volume of hexamethylene diisocyanate.
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Reaction Setup: The reaction is carried out in a thin film evaporator under atmospheric

pressure with a counter-current of nitrogen gas. The jacket temperature of the evaporator

should be maintained at 73-75 °C.

Introduction of Reactants: Introduce the solution into the thin film evaporator in three portions

(500, 1,500, and 1,100 parts by volume) with different residence times of 150, 310, and 225

minutes, respectively.

Product Collection: The product vapor passes over at a temperature of 48-54 °C. Collect the

reaction product in a receiver flask followed by two downstream cold traps cooled to a low

temperature (e.g., -78 °C) to ensure efficient condensation of the volatile product.

Purification and Analysis: The collected product will be a mixture of vinyl isocyanate and 1-

chloroethyl isocyanate. The composition of the product mixture is determined by gas

chromatography. Vinyl isocyanate can be separated from the higher-boiling 1-chloroethyl

isocyanate by fractional distillation. The boiling point of vinyl isocyanate is approximately

38.5-40 °C at atmospheric pressure.

General Protocol for Determination of Enthalpy of
Formation via Bomb Calorimetry
While a specific experimental value for the enthalpy of formation of vinyl isocyanate is not

available, the following is a general protocol for its determination using bomb calorimetry, a

standard technique for measuring the heat of combustion.

Principle:

The sample is combusted in a constant-volume container (the "bomb") in the presence of

excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding

water bath, and the temperature change of the water is measured. From the heat of

combustion at constant volume (ΔUc), the enthalpy of combustion at constant pressure (ΔHc)

can be calculated. Hess's Law is then used to determine the standard enthalpy of formation

(ΔHf°) of the compound.

Materials and Equipment:

Oxygen bomb calorimeter
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High-purity vinyl isocyanate sample

Benzoic acid (for calibration)

Oxygen cylinder with pressure regulator

Fuse wire

Crucible

High-precision thermometer

Balance (accurate to 0.1 mg)

Procedure:

Calorimeter Calibration:

A known mass of a standard substance with a precisely known heat of combustion,

typically benzoic acid, is combusted in the calorimeter.

The temperature rise of the water bath is recorded.

The heat capacity of the calorimeter system is calculated from this data.

Sample Preparation:

A precise mass of the vinyl isocyanate sample is placed in the crucible.

A fuse wire of known mass and heat of combustion is attached to the ignition system, with

its end in contact with the sample.

Combustion:

The crucible is placed inside the bomb, which is then sealed.

The bomb is purged of air and filled with high-pressure oxygen (typically 20-30 atm).

The bomb is submerged in the water bath of the calorimeter.
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The initial temperature of the water is recorded.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water is monitored and the final, maximum temperature is

recorded.

Calculations:

The total heat released is calculated from the temperature rise and the heat capacity of

the calorimeter.

Corrections are made for the heat of combustion of the fuse wire and any side reactions

(e.g., formation of nitric acid from residual nitrogen).

The heat of combustion of the sample at constant volume (ΔUc) is determined.

The enthalpy of combustion at constant pressure (ΔHc) is calculated using the

relationship: ΔHc = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of

gas in the combustion reaction.

The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law and the known

standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualizations
Synthesis Workflow of Vinyl Isocyanate

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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